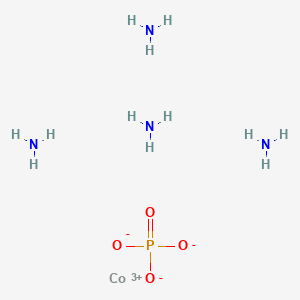
4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid
Vue d'ensemble
Description
4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid is a natural product found in Amaranthus tricolor, Celosia cristata, and other organisms with data available.
Applications De Recherche Scientifique
Betalains Stabilization and Use in Food and Pharmaceuticals
Betalains are pigments with a nitrogenous core structure including betalamic acid, a derivative of 4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid. They exhibit vibrant colors and are used as food additives. However, their potential in pharmaceuticals and cosmetics is limited due to poor stability. The stabilization and application of betalains, particularly in enhancing their stability for broader usage, have been a focus of research (Khan, 2016).
Antioxidant Properties
Betalamic acid, the core structure of betalains, demonstrates significant antioxidant and free radical scavenging capacities, making it a potential candidate for health-related applications. This property is attributed to its electron resonance system (Gandía-Herrero, Escribano, & García-Carmona, 2012).
Betalains in Plants and Their Health Benefits
Betalains also serve as chemosystematic markers in plants under the order Caryophyllales. They contribute to health as safe micronutrients, with various studies showing their safety, antioxidant activity, and clinical efficacy. However, their application in pharmaceuticals and cosmetics is under-utilized due to stability challenges (Khan & Giridhar, 2015), (Khan, 2016).
Synthesis and Chemical Properties
In chemical synthesis, derivatives of 4-(2-Oxoethylidene)-1,2,3,4-tetrahydropyridine-2,6-dicarboxylic acid have been explored for various chemical properties and reactions. These include the formation of enamino derivatives and understanding their reactivity and stability (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).
Fluorescence Properties in Eu(III) and Tb(III) Complexes
Research has been conducted on synthesizing novel pyridine-2,6-dicarboxylic acid derivatives for coordination with lanthanides like Tb(III) and Eu(III). These studies explore the fluorescence properties of these complexes, which have potential applications in time-resolved fluoroimmunoassays (Tang, Yan, Guo, & Luo, 2006).
Anticancer Potential
Compounds containing tetrahydropyridine moieties have shown potential as anticancer agents. Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has indicated moderate cytotoxicity against cancer cell lines, suggesting a possible avenue for developing new anticancer drugs (Redda & Gangapuram, 2007).
Propriétés
IUPAC Name |
4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKULBMDMPFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1227906.png)
![4-chloro-N-[3-(N-methylanilino)-1,4-dioxo-2-naphthalenyl]benzamide](/img/structure/B1227907.png)

![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)





![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)


